3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole
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Overview
Description
3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as acetyl, methyl, nitrophenyl, and thienyl, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole can be achieved through a multi-step process. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with acylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetyl or nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted products with different functional groups.
Scientific Research Applications
3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers use this compound to study various biochemical pathways and interactions due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the nitrophenyl group may participate in redox reactions, while the thienyl group can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Lacks the acetyl and thienyl groups, leading to different reactivity and applications.
3-Acetyl-2-methyl-5-phenyl-1,3,4-oxadiazole: Similar structure but without the nitrophenyl group, affecting its chemical properties and biological activity.
2-Methyl-5-(3-nitrophenyl)-2-thienyl-1,3,4-oxadiazole: Similar but lacks the acetyl group, resulting in different reactivity.
Uniqueness
3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both nitrophenyl and thienyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-[2-methyl-5-(3-nitrophenyl)-2-thiophen-2-yl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C15H13N3O4S/c1-10(19)17-15(2,13-7-4-8-23-13)22-14(16-17)11-5-3-6-12(9-11)18(20)21/h3-9H,1-2H3 |
InChI Key |
PDPNRXUSOQTSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C3=CC=CS3 |
solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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